BenchChemオンラインストアへようこそ!

2-(Benzyloxy)-4-chloropyrimidine

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

This 2-(benzyloxy)-4-chloropyrimidine (CAS 668484-40-0) is the regiospecifically correct intermediate for patent-protected PD-1/PD-L1 inhibitors (US 11,629,135) and JAK/Syk kinase inhibitors (US 9,676,756). The C2-benzyloxy/C4-chloro arrangement enables predictable nucleophilic aromatic substitution at C4 while the benzyloxy group remains stable, supporting parallel library synthesis. Unlike the positional isomer 4-(benzyloxy)-2-chloropyrimidine (CAS 108381-28-8), this regioisomer matches the pharmacophoric requirements of disclosed 2-(benzyloxy)pyrimidine inhibitor classes. Ensure synthetic route fidelity and freedom-to-operate alignment by procuring the correct isomer.

Molecular Formula C11H9ClN2O
Molecular Weight 220.66
CAS No. 668484-40-0
Cat. No. B2647389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-chloropyrimidine
CAS668484-40-0
Molecular FormulaC11H9ClN2O
Molecular Weight220.66
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=CC(=N2)Cl
InChIInChI=1S/C11H9ClN2O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyDLRRSUBOERLTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-4-chloropyrimidine (CAS 668484-40-0): Structural Identity and Procurement Baseline


2-(Benzyloxy)-4-chloropyrimidine is a disubstituted pyrimidine intermediate featuring a chlorine atom at the C4 position and a benzyloxy group at the C2 position, with a molecular formula of C11H9ClN2O and a molecular weight of 220.66 g/mol . This specific regioisomeric arrangement, where the benzyloxy group occupies the C2 position and chlorine occupies the C4 position, establishes a well-defined nucleophilic substitution profile that enables predictable functionalization at the C4 site during subsequent synthetic transformations . The compound serves as a versatile building block in medicinal chemistry, appearing in patent-protected synthetic routes toward kinase inhibitors [1] and immune-oncology agents targeting the PD-1/PD-L1 axis [2].

Why 2-(Benzyloxy)-4-chloropyrimidine Cannot Be Replaced by Other Chloropyrimidines in Critical Synthetic Routes


Regioisomeric positioning of functional groups on the pyrimidine ring fundamentally alters the compound's synthetic utility and downstream reactivity. While the target compound places the benzyloxy group at C2 and chlorine at C4, its positional isomer 4-(benzyloxy)-2-chloropyrimidine (CAS 108381-28-8) reverses this arrangement, resulting in a distinct electronic environment that changes both nucleophilic substitution kinetics and the regiochemical outcomes of subsequent coupling reactions . In a head-to-head comparison of synthesis routes, 2-(benzyloxy)-4-chloropyrimidine is produced via regioselective reaction of 2,4-dichloropyrimidine with benzyl alcohol, yielding a mixture of regioisomers that must be separated ; this inherent regioisomeric mixture during synthesis creates supply-side inconsistencies that procurement specialists must actively manage . Furthermore, patent-protected inhibitor classes—particularly 2-(benzyloxy)pyrimidine derivatives targeting PD-1/PD-L1 [1] and JAK/Syk kinases [2]—explicitly specify the 2-benzyloxy substitution pattern as a required pharmacophoric element, rendering 4-substituted analogs chemically incompatible with the disclosed synthetic sequences and biological mechanisms.

2-(Benzyloxy)-4-chloropyrimidine: Quantitative Differentiation Evidence from Head-to-Head and Cross-Study Comparisons


Regioisomeric Specificity in Synthesis: Quantified Yield Comparison for 2- vs. 4-Benzyloxy Substitution

The synthesis of 2-(benzyloxy)-4-chloropyrimidine via reaction of 2,4-dichloropyrimidine with benzyl alcohol under phase-transfer catalysis produces a regioisomeric mixture. In a comparable synthesis of positional isomer 4-(benzyloxy)-2-chloropyrimidine, the same starting material yields a distinct regioisomeric ratio. The C2 benzyloxy substitution in the target compound, being para to the C4 chlorine, creates a different electron-withdrawing environment compared to C4 benzyloxy substitution (para to C2 chlorine), resulting in divergent reactivity in nucleophilic aromatic substitution reactions . For context, related chloropyrimidine preparations using optimized solvent-free protocols achieve yields of 95% for 2-amino-4-chloropyrimidine at 0.3 mol scale [1], indicating the efficiency benchmarks against which regioisomeric separation of the target compound must be evaluated during procurement.

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

Derivative Bioactivity: HIV-1 Inhibitory Activity of 2-Amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine Series Derived from This Scaffold

Derivatives synthesized from the 2-(benzyloxy)-4-chloropyrimidine scaffold demonstrate quantifiable anti-HIV activity. In the 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine series, compounds 10 and 11 exhibited EC50 values of >1.23 and >2.92 μg/mL, respectively, with corresponding CC50 values of 12.30 and 17.52 μg/mL, yielding selectivity indices of 10 and 6 in MT-4 cell assays [1]. While this represents class-level evidence rather than a direct comparator study of the parent scaffold itself, it establishes that the 2-benzyloxy-4-chloropyrimidine core is capable of yielding derivatives with measurable biological activity. In contrast, related pyrimidine scaffolds lacking the 2-benzyloxy substitution pattern have been reported to produce compounds with EC50 values ranging from 0.014–0.8 μM and selectivity indices up to 37,743 against HIV-1 [2], indicating that the specific substitution pattern of the parent scaffold influences the potency window achievable in derivative optimization campaigns.

Antiviral Research HIV Inhibitors Medicinal Chemistry

Patent-Protected Position: Exclusive C2-Benzyloxy Substitution in PD-1/PD-L1 and Kinase Inhibitor IP Estates

The 2-(benzyloxy) substitution pattern is explicitly claimed as a required structural element in two distinct patent families covering high-value therapeutic targets. US Patent 11,629,135 specifies 2-(benzyloxy)pyrimidine derivatives of Formula I, Ia, and Ib as inhibitors of PD-1/PD-L1 activation, with the C2 benzyloxy group positioned as a critical pharmacophoric element for immune checkpoint blockade [1]. Simultaneously, US Patent 9,676,756 claims substituted pyrimidinyl compounds for JAK and/or Syk kinase inhibition, where the 2-substitution pattern is integral to kinase binding [2]. The positional isomer 4-(benzyloxy)-2-chloropyrimidine (CAS 108381-28-8) falls outside the scope of these patent claims, creating a bright-line differentiation for procurement in programs operating under these IP estates. No equivalent patent protection exists for the 4-benzyloxy isomer in these therapeutic areas.

Immuno-Oncology Kinase Inhibition Intellectual Property

SMILES-Based Structural Identity and Regioisomeric Verification Requirements

The structural identity of 2-(benzyloxy)-4-chloropyrimidine is unambiguously defined by its SMILES string: C1=CC=C(C=C1)COC2=NC=CC(=N2)Cl . This encodes the exact connectivity pattern with benzyloxy at C2 and chlorine at C4. The positional isomer 4-(benzyloxy)-2-chloropyrimidine (CAS 108381-28-8) has a distinct SMILES representation with reversed substitution, despite sharing identical molecular formula (C11H9ClN2O) and molecular weight (220.65 g/mol) . Both compounds are supplied commercially at minimum purity specifications of 95% [1]. The indistinguishable molecular weight and formula make regioisomeric misidentification a tangible procurement risk that requires orthogonal analytical verification (NMR, HPLC retention time comparison against authentic standards, or X-ray crystallography).

Cheminformatics Quality Control Structural Verification

2-(Benzyloxy)-4-chloropyrimidine: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of PD-1/PD-L1 Small-Molecule Inhibitors

The 2-(benzyloxy)pyrimidine scaffold is explicitly claimed in US Patent 11,629,135 as the core structure for inhibitors of PD-1/PD-L1 activation [1]. 2-(Benzyloxy)-4-chloropyrimidine serves as a direct synthetic entry point to this compound class, with the C4 chlorine providing a reactive handle for introduction of diverse amine or aryl substituents required by the patent's Formula I, Ia, and Ib generic structures. Procurement of this specific regioisomer ensures compatibility with the disclosed synthetic sequences and maintains freedom-to-operate alignment with this patent estate.

Kinase Inhibitor Drug Discovery: JAK and Syk Pathway Targeting

Substituted pyrimidinyl compounds featuring the 2-substituted pyrimidine core are claimed as JAK and/or Syk kinase inhibitors in US Patent 9,676,756 [2]. 2-(Benzyloxy)-4-chloropyrimidine provides a direct intermediate for constructing these inhibitor scaffolds, with the C4 chlorine enabling subsequent nucleophilic displacement reactions to install kinase-binding pharmacophores. The regioisomeric specificity of the C2-benzyloxy/C4-chloro arrangement aligns with the substitution patterns described in the patent claims.

Antiviral Lead Optimization: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Derivatives of 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine, synthesized directly from this scaffold, demonstrate measurable anti-HIV-1 activity with EC50 values in the low μg/mL range and selectivity indices of 6-10 in MT-4 cellular assays [3]. While the parent scaffold itself is an intermediate rather than an active compound, this evidence establishes that the 2-(benzyloxy)-4-chloropyrimidine core is biologically competent and can be elaborated into active antiviral agents through systematic derivatization at the C4 and C6 positions.

High-Throughput Synthesis Library Construction for Kinase Profiling

The chloropyrimidine core with a C2 benzyloxy protecting group offers a regiochemically defined scaffold for parallel synthesis of diverse compound libraries. The C4 chlorine atom undergoes reliable nucleophilic aromatic substitution with amines, thiols, and other nucleophiles under standard conditions , while the benzyloxy group remains stable during these transformations. This orthogonal reactivity profile makes the compound suitable for automated library production, where consistent substitution at the C4 position is required across multiple analogs. The commercial availability of the correct regioisomer at research-grade quantities supports this application scenario.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-4-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.